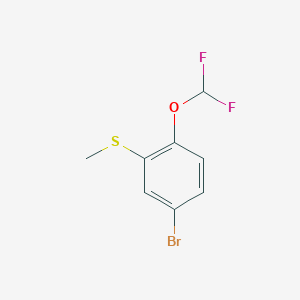

5-Bromo-2-(difluoromethoxy)thioanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-1-(difluoromethoxy)-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2OS/c1-13-7-4-5(9)2-3-6(7)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLUVUSVLZDPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(difluoromethoxy)thioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-2-(difluoromethoxy)thioanisole, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol for this specific compound, this guide outlines a rational, multi-step synthesis based on established and reliable organic chemistry transformations. The proposed route starts from the commercially available precursor, 4-bromophenol.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence, commencing with the ortho-thiolation of 4-bromophenol, followed by the protection of the resulting thiol, difluoromethylation of the phenolic hydroxyl group, and concluding with deprotection and methylation of the thiol to yield the target thioanisole.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are based on analogous transformations found in the chemical literature and may require optimization for this specific substrate.

Step 1: Synthesis of 5-Bromo-2-mercaptophenol (Conceptual Step)

While 5-Bromo-2-mercaptophenol is commercially available, its synthesis from 4-bromophenol would likely proceed via a multi-step sequence such as a Newman-Kwart rearrangement, which is a standard method for converting phenols to thiophenols. This guide will proceed from the commercially available 5-Bromo-2-mercaptophenol.

Step 2: Protection of the Thiol Group - Synthesis of S-(5-Bromo-2-hydroxyphenyl) ethanethioate

To prevent side reactions during the subsequent difluoromethylation, the thiol group of 5-bromo-2-mercaptophenol is protected, for instance, as a thioacetate.

Methodology:

-

To a stirred solution of 5-bromo-2-mercaptophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a base, for example, pyridine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-(5-bromo-2-hydroxyphenyl) ethanethioate, which can be purified by column chromatography.

Step 3: Difluoromethylation of the Phenolic Hydroxyl Group - Synthesis of S-(5-Bromo-2-(difluoromethoxy)phenyl) ethanethioate

The introduction of the difluoromethoxy group onto the phenolic oxygen is a key step. Several reagents can be employed for this transformation, with sodium chlorodifluoroacetate being a common and effective choice.

Methodology:

-

In a reaction vessel, combine S-(5-bromo-2-hydroxyphenyl) ethanethioate (1.0 eq) and a suitable base, such as potassium carbonate (2.0 eq), in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the mixture.

-

Heat the reaction to a temperature between 80-120 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain S-(5-bromo-2-(difluoromethoxy)phenyl) ethanethioate.

Step 4: Deprotection of the Thiol Group - Synthesis of 5-Bromo-2-(difluoromethoxy)thiophenol

The thioacetate protecting group is removed to reveal the free thiol.

Methodology:

-

Dissolve S-(5-bromo-2-(difluoromethoxy)phenyl) ethanethioate (1.0 eq) in a mixture of methanol and a catalytic amount of concentrated hydrochloric acid.

-

Stir the solution at room temperature or gently heat to reflux for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 5-bromo-2-(difluoromethoxy)thiophenol.

Step 5: Methylation of the Thiol Group - Synthesis of this compound

The final step involves the S-methylation of the thiophenol to produce the target thioanisole.

Methodology:

-

To a solution of 5-bromo-2-(difluoromethoxy)thiophenol (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) to the suspension and stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the final product, this compound.

Data Presentation

The following table summarizes the key reactants and expected products for the proposed synthetic pathway.

| Step | Starting Material | Key Reagents | Product |

| 1 | 4-Bromophenol | (Multi-step, e.g., Newman-Kwart) | 5-Bromo-2-mercaptophenol |

| 2 | 5-Bromo-2-mercaptophenol | Acetyl chloride, Pyridine | S-(5-Bromo-2-hydroxyphenyl) ethanethioate |

| 3 | S-(5-Bromo-2-hydroxyphenyl) ethanethioate | Sodium chlorodifluoroacetate, K₂CO₃, DMF | S-(5-Bromo-2-(difluoromethoxy)phenyl) ethanethioate |

| 4 | S-(5-Bromo-2-(difluoromethoxy)phenyl) ethanethioate | HCl, Methanol | 5-Bromo-2-(difluoromethoxy)thiophenol |

| 5 | 5-Bromo-2-(difluoromethoxy)thiophenol | Methyl iodide, K₂CO₃ | This compound |

Table 1. Summary of Proposed Synthetic Transformations.

Concluding Remarks

The synthesis of this compound, while not explicitly detailed in the current literature, can be confidently approached through the multi-step sequence outlined in this guide. The proposed pathway relies on well-established and robust chemical transformations, providing a solid foundation for researchers to successfully synthesize this compound. It is important to note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary at each step to achieve optimal yields and purity. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis should be employed to characterize all intermediates and the final product to confirm their identity and purity.

5-Bromo-2-(difluoromethoxy)thioanisole: A Technical Overview for Scientific Professionals

CAS Number: 1805527-96-1

Molecular Formula: C₈H₇BrF₂OS

Molecular Weight: 269.11 g/mol

This technical guide provides a comprehensive overview of 5-Bromo-2-(difluoromethoxy)thioanisole, a halogenated and fluorinated aromatic thioether of interest to researchers and professionals in drug development and materials science. Due to the limited availability of public data, this document synthesizes known information and provides generalized experimental approaches based on established chemical principles for compounds of this class.

Physicochemical Properties

| Property | Predicted/Supplier Data | Source |

| Molecular Formula | C₈H₇BrF₂OS | [1] |

| Molecular Weight | 269.11 | [1] |

| Appearance | Likely a solid or oil | General Knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | General Knowledge |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be devised based on standard organic chemistry reactions. The most probable pathway involves the methylation of the corresponding thiophenol.

Proposed Synthetic Pathway

A logical synthetic approach would start from a suitable brominated and difluoromethoxylated phenol, which would be converted to the corresponding thiophenol, followed by methylation.

Diagram: Proposed Synthesis of this compound

Caption: A potential multi-step synthesis route.

General Experimental Protocol: Methylation of Thiophenol

This protocol is a generalized procedure for the S-methylation of a thiophenol, which would be the final step in the proposed synthesis of the target molecule.

Materials:

-

5-Bromo-2-(difluoromethoxy)thiophenol

-

Methyl iodide (CH₃I)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or THF)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-(difluoromethoxy)thiophenol (1 equivalent) in the chosen anhydrous solvent.

-

Deprotonation: Add the base (1.1-1.5 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the thiophenolate anion.

-

Methylation: Cool the reaction mixture in an ice bath and add methyl iodide (1.1-1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Applications in Research and Development

This compound is marketed as a valuable intermediate for various applications:[1]

-

Pharmaceutical Intermediates: The presence of bromo, difluoromethoxy, and thioether functional groups makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The bromine atom allows for participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.

-

Functional Material Synthesis: This compound can be utilized in the development of novel organic materials where its specific electronic and physical properties can be exploited.

-

Coupling Reactions: As a halogenated aromatic, it is an ideal substrate for various metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Potential Signaling Pathway Interactions (Hypothetical)

While no specific biological data or signaling pathway involvement for this compound has been reported, compounds with similar structural motifs have been investigated for a range of biological activities. The difluoromethoxy group is often used as a bioisostere for a methoxy or hydroxyl group, which can enhance metabolic stability and cell permeability. The thioanisole moiety can be a target for oxidation in vivo, potentially leading to sulfoxide and sulfone metabolites with different biological profiles.

Diagram: Hypothetical Workflow for Biological Screening

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed public data on its properties and synthesis are scarce, its structural features suggest it is a versatile building block. The experimental protocols and potential applications outlined in this guide are based on established chemical principles and are intended to provide a foundational understanding for researchers. It is strongly recommended to obtain a detailed Certificate of Analysis and Safety Data Sheet (SDS) from the supplier before handling and use.

References

Structure Elucidation of 5-Bromo-2-(difluoromethoxy)thioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-(difluoromethoxy)thioanisole. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted spectroscopic characteristics based on the analysis of structurally similar molecules. It includes hypothesized data for 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, derived from established methodologies for related thioanisole derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's structural properties and a practical framework for its synthesis and characterization.

Introduction

This compound is a halogenated aromatic ether and thioether with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a bromine atom, a difluoromethoxy group, and a methylthio group on the benzene ring imparts unique physicochemical properties that are of interest in drug design and materials science. Accurate structural elucidation is paramount for understanding its reactivity, metabolic stability, and potential biological activity. This guide presents a detailed analysis of its expected structural features.

Predicted Physicochemical Properties

A summary of the key predicted physicochemical properties of this compound is provided in the table below.

| Property | Predicted Value |

| CAS Number | 1805527-96-1[1][2] |

| Molecular Formula | C8H7BrF2OS |

| Molecular Weight | 269.11 g/mol |

| IUPAC Name | 1-Bromo-4-(difluoromethoxy)-2-(methylthio)benzene |

Predicted Spectroscopic Data for Structural Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylthio protons. The difluoromethoxy group will present a characteristic triplet due to coupling with the two fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (H6) |

| ~7.2 | dd | 1H | Ar-H (H4) |

| ~7.0 | d | 1H | Ar-H (H3) |

| ~6.8 | t | 1H | OCHF₂ |

| ~2.5 | s | 3H | SCH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the difluoromethoxy group will exhibit a triplet due to C-F coupling.

| Chemical Shift (δ, ppm) | Predicted Assignment |

| ~155 | C-ODifluoromethoxy |

| ~138 | C-S |

| ~134 | C-Br |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~115 (t) | OCHF₂ |

| ~15 | SCH₃ |

Predicted ¹⁹F NMR Data

The fluorine NMR spectrum is a critical tool for confirming the presence of the difluoromethoxy group. A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Predicted Assignment |

| ~-80 to -90 | d | OCF₂H |

Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

| m/z | Predicted Assignment |

| 269/271 | [M]⁺ (presence of Br isotopes) |

| 254/256 | [M-CH₃]⁺ |

| 190/192 | [M-OCHF₂]⁺ |

| 175 | [M-Br]⁺ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Predicted Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250-1150 | C-O-C stretch (ether) |

| ~1100-1000 | C-F stretch |

| ~700-600 | C-S stretch |

| ~600-500 | C-Br stretch |

Proposed Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following is a plausible experimental protocol.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Steps

Step 1: Synthesis of 5-Bromo-2-mercaptophenol

-

To a solution of 2-mercaptophenol (1 eq.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the succinimide, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-mercaptophenol.

Step 2: Synthesis of 5-Bromo-2-(difluoromethoxy)thiophenol

-

To a solution of 5-bromo-2-mercaptophenol (1 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2 eq.) and sodium chlorodifluoroacetate (1.5 eq.).

-

Heat the reaction mixture to 100-120 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 5-bromo-2-(difluoromethoxy)thiophenol (1 eq.) in acetone and add potassium carbonate (1.5 eq.).

-

To this suspension, add methyl iodide (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the final product by column chromatography to yield this compound.

Logical Relationship for Structure Confirmation

The structural elucidation of the target compound relies on the convergence of data from multiple analytical techniques.

Caption: Logical workflow for the confirmation of the chemical structure.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the structural elucidation of this compound. The tabulated spectroscopic data, based on sound chemical principles and analysis of related structures, offers a strong starting point for the characterization of this compound. The proposed synthesis protocol outlines a viable route for its preparation in a laboratory setting. It is anticipated that this guide will facilitate further research and application of this molecule in various fields of chemical science. Experimental verification of the data presented herein is encouraged to further validate these predictions.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-(difluoromethoxy)thioanisole

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Bromo-2-(difluoromethoxy)thioanisole. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent functional groups and known spectroscopic trends for similar chemical structures. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization and identification of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 - 7.8 | d | 1H | Ar-H |

| ~7.2 - 7.4 | dd | 1H | Ar-H |

| ~7.0 - 7.2 | d | 1H | Ar-H |

| ~6.5 - 7.0 | t | 1H | -OCHF₂ |

| ~2.5 | s | 3H | -SCH₃ |

Predicted based on typical chemical shifts for protons on a substituted benzene ring and the influence of electron-withdrawing and donating groups. Protons on a benzene ring typically appear in the range of 6.5-8.0 ppm[1][2].

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 160 | Ar-C-O |

| ~130 - 140 | Ar-C-Br |

| ~110 - 130 | Ar-C |

| ~115 (t) | -OCHF₂ |

| ~15 - 20 | -SCH₃ |

Predicted based on typical chemical shifts for carbons in aromatic systems and thioanisoles. Aromatic carbons generally resonate between 110-160 ppm[2].

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -80 to -100 | d | -OCHF₂ |

The chemical shift for fluorine in a difluoromethoxy group is anticipated to be in this range, referenced to CFCl₃[3][4][5].

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-SCH₃) |

| 1580 - 1450 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O stretch[6] |

| 1150 - 1050 | Strong | C-O-C stretch of the ether[7][8] |

| 1100 - 1000 | Strong | C-F stretch |

| 700 - 500 | Medium-Strong | C-Br stretch[9][10] |

Aromatic ethers typically show a strong C-O stretch between 1300 and 1200 cm⁻¹[6]. The C-Br stretch for alkyl bromides is expected in the 690-515 cm⁻¹ region[9]. Aromatic compounds also show characteristic C-H stretching around 3030 cm⁻¹ and C=C stretching in the 1450 to 1600 cm⁻¹ range[11].

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 270/272 | Molecular ion (M⁺) peak with isotopic pattern for one bromine atom |

| 255/257 | Loss of -CH₃ |

| 205 | Loss of -OCHF₂ |

| 191/193 | Loss of -SCH₃ |

| 126 | Bromophenyl fragment |

Electron impact ionization is expected to produce a molecular ion, and subsequent fragmentation will likely involve the loss of the methyl and difluoromethoxy groups[12][13][14]. Ethers and sulfides often undergo α-cleavage[15].

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is a ratio of the sample spectrum to the background spectrum.

-

The ATR method is often preferred for its simplicity and lack of extensive sample preparation[16]. For solid samples, the KBr pellet method is a common alternative[17][18].

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography for volatile compounds.

-

Ionization (Electron Impact - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Electron ionization is a common technique that leads to extensive fragmentation, which can be useful for structural elucidation[19].

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of an organic compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Logical pathway for structural elucidation using various NMR techniques.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. jascoinc.com [jascoinc.com]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Diverse Biological Activities of Thioanisole Derivatives: A Technical Guide for Researchers

Introduction

Thioanisole, a simple organosulfur compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of the methylthio group attached to a phenyl ring provides a unique combination of lipophilicity and potential for metabolic activation, making these compounds attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant biological activities of thioanisole derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in this field. While simple thioanisole derivatives are of interest, this guide also encompasses more complex heterocyclic systems that incorporate the thioanisole moiety, as these often exhibit enhanced biological efficacy.

Anticancer Activity

Thioanisole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse and often involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thioanisole-containing derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro cytotoxic activity of selected thioanisole derivatives and related compounds against different cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-azine-thiazole | Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | Ovarian (OVCAR-4) | 1.569 ± 0.06 | [1] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32) | 24.4 | [4] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (A375) | 25.4 | [4] |

| Bis-thiazole | 3,3'-dimethoxy-N(4),N(4)'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine (5) | Lung Adenocarcinoma (A549) | 37.3 ± 6.8 (µg/mL) | |

| Bis-thiazole | 3,3'-dimethoxy-N(4),N(4)'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine (5) | Rat Glioma (C6) | 11.3 ± 1.2 (µg/mL) | |

| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | Breast (MCF-7) | 2.821 ± 0.008 (µg/mL) | [5] |

| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | Melanoma (B16-F0) | 2.904 ± 0.013 (µg/mL) | [5] |

| Thiosemicarbazone | 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | Ehrlich Ascites Carcinoma (EAC) | 3.832 ± 0.014 (µg/mL) | [5] |

| Thiazole | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one (4c) | Breast (MCF-7) | 2.57 ± 0.16 | [6] |

| Thiazole | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one (4c) | Liver (HepG2) | 7.26 ± 0.44 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Test compound (thioanisole derivative)

-

Control drug (e.g., Doxorubicin)

-

96-well microplate

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thioanisole derivative and a standard anticancer drug. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the test compound.

Signaling Pathways in Anticancer Activity

Thioanisole derivatives can exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Two key pathways identified are the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some thio-chalcone derivatives have been shown to inhibit the NF-κB signaling pathway.

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.

Antimicrobial Activity

Several thioanisole derivatives have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-azine-thiazole | Benzenesulfonamide derivative (11) | Staphylococcus aureus | 256 | [1] |

| Naphthalene-azine-thiazole | Coumarin-containing derivative (12) | Staphylococcus aureus | 256 | [1] |

| Thiazole | Compound 12 (4-hydroxyphenyl at 2-position of 1,3-thiazole) | Staphylococcus aureus | 125-150 | |

| Thiazole | Compound 12 (4-hydroxyphenyl at 2-position of 1,3-thiazole) | Escherichia coli | 125-150 | |

| Thiazole | Compound 12 (4-hydroxyphenyl at 2-position of 1,3-thiazole) | Aspergillus niger | 125-150 | |

| Benzo[d]thiazole | Compound 13 | Gram-positive/negative bacteria, fungi | 50-75 | [7] |

| Benzo[d]thiazole | Compound 14 | Gram-positive/negative bacteria, fungi | 50-75 | [7] |

| Thiazole-Schiff base | Compound 16 | Escherichia coli | 1.56-6.25 | [8] |

| Thiazole-Schiff base | Compound 16 | Pseudomonas aeruginosa | 1.56-6.25 | [8] |

| Thiazole-Schiff base | Compound 16 | Bacillus subtilis | 1.56-6.25 | [8] |

| Thiazole-Schiff base | Compound 16 | Staphylococcus aureus | 1.56-6.25 | [8] |

| Thiazoloquinazoline | Compound 6(c) | S. aureus, E. coli, P. aeruginosa | - (High activity at 100 µg/mL) | |

| Thiazole | Thiazole derivative 3 | Enterobacter cloacae | - (IZ=23mm, equal to Ciprofloxacin) | [9] |

IZ: Inhibition Zone in mm for the disk diffusion method.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

The broth dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is inoculated into a series of tubes or microplate wells containing serial dilutions of the antimicrobial agent. The lowest concentration of the agent that inhibits visible growth of the microorganism after incubation is the MIC.

Materials:

-

Test compound (thioanisole derivative)

-

Standard antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplate

-

Microorganism suspension (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the thioanisole derivative in the appropriate broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the absorbance can be measured using a microplate reader.

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Antioxidant Activity

Thioanisole derivatives have also been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals can be beneficial in mitigating oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Quantitative Data on Antioxidant Activity

The antioxidant activity is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |

| Catechol Hydrazinyl-Thiazole | CHT | ABTS | 3.16 times more active than Trolox | [10] |

| Catechol Hydrazinyl-Thiazole | CHT | DPPH | 3.28 times more active than Trolox | [10] |

| Thiophenyl-chalcone | Compound 4a | DPPH | 18.32 | [11] |

| Thiophenyl-chalcone | Compound 4a | ABTS | 13.12 | [11] |

| Thiophenyl-chalcone | Compound 4b | DPPH | 99.15 | [11] |

| Thiophenyl-chalcone | Compound 4b | ABTS | 124.22 | [11] |

| 4-thiomethyl functionalised 1,3-thiazole | Compound 7e | DPPH | 191-417 | [12] |

| 4-thiomethyl functionalised 1,3-thiazole | Compound 7m | DPPH | 191-417 | [12] |

| 4-thiomethyl functionalised 1,3-thiazole | Compound 7p | DPPH | 191-417 | [12] |

| 4-thiomethyl functionalised 1,3-thiazole | Compound 7t | DPPH | 191-417 | [12] |

| Thiazoloquinazoline | Compound 9(c) | - | High efficacy at 10 µg/mL | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Test compound (thioanisole derivative)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of the thioanisole derivative and a standard antioxidant in methanol or ethanol.

-

Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC50 value.

Conclusion

This technical guide has provided a comprehensive overview of the significant biological activities of thioanisole derivatives, with a particular focus on their anticancer, antimicrobial, and antioxidant properties. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals. The versatility of the thioanisole scaffold and the potent activities observed in its more complex derivatives highlight the continued importance of this class of compounds in the search for novel therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]

- 9. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

Substituted Thioanisole Compounds: A Comprehensive Review for Drug Development

An in-depth analysis of the synthesis, biological activity, and therapeutic potential of substituted thioanisole derivatives for researchers, scientists, and drug development professionals.

Substituted thioanisoles, a class of organosulfur compounds characterized by a methylthio group attached to a variously substituted benzene ring, have emerged as a versatile scaffold in medicinal chemistry. Their unique physicochemical properties and ability to interact with a wide range of biological targets have led to the development of novel therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive literature review of substituted thioanisole compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis and Characterization

The synthesis of substituted thioanisoles is typically achieved through well-established organic chemistry reactions. One of the most common methods involves the nucleophilic substitution of a substituted halobenzene with sodium thiomethoxide. Another prevalent method is the methylation of the corresponding thiophenol.

A green and efficient route for the synthesis of benzyl phenyl sulfide derivatives from thioanisole and benzyl alcohol has been reported using dual-functional ionic liquids. This method offers high yields and avoids the use of hazardous reagents.[1]

A general and robust method for the synthesis of thioanisole involves the reaction of thiophenol with methyl iodide in the presence of a base like sodium hydroxide in ethanol. This reaction proceeds at room temperature and typically results in high yields.[2]

Biological Activities and Therapeutic Potential

Substituted thioanisole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects. The nature and position of the substituents on the aromatic ring play a crucial role in determining the compound's potency and selectivity.

Anticancer Activity

Several studies have highlighted the potential of sulfur-containing heterocyclic compounds, structurally related to substituted thioanisoles, as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

One of the critical pathways implicated in cancer is the PI3K/AKT/mTOR signaling cascade. Thiazole derivatives, which share a sulfur-containing heterocyclic motif, have been shown to inhibit this pathway, leading to reduced cancer cell growth.[1] While direct evidence for substituted thioanisoles is still emerging, their structural similarity suggests they may also target this pathway.

Another important mechanism in cancer therapy is the inhibition of protein kinases. Many small molecule kinase inhibitors are heterocyclic compounds that compete with ATP for binding to the kinase's active site.[3] These inhibitors can target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[4]

The following diagram illustrates a potential mechanism of action for anticancer thioanisole derivatives targeting the PI3K/AKT/mTOR pathway.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

An In-depth Technical Guide on the Discovery and Origin of Novel Thioanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioanisole derivatives, organosulfur compounds characterized by a methylthio group attached to a benzene ring, have emerged as a versatile scaffold in medicinal chemistry and materials science. The inherent physicochemical properties of the thioether linkage, combined with the potential for diverse substitutions on the aromatic ring, have led to the discovery of novel derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and biological evaluation of recently developed thioanisole derivatives, with a focus on their potential as therapeutic agents.

I. Discovery and Origin of Novel Thioanisole Derivatives

The discovery of novel thioanisole derivatives is often driven by the goal of optimizing the biological activity, selectivity, and pharmacokinetic properties of existing pharmacophores. Researchers strategically incorporate the thioanisole moiety to modulate lipophilicity, metabolic stability, and target engagement.

A significant area of investigation has been the development of thioanisole derivatives as kinase inhibitors for cancer therapy. For instance, a series of 4-amino-2-(thio)phenol derivatives were synthesized with the aim of identifying novel inhibitors of protein kinase B (AKT) and ABL tyrosine kinase, two key players in cancer cell proliferation and survival.[1] The origin of this particular series stemmed from the strategic replacement of an amide fragment with a sulfonamide structure, a modification that was hypothesized to enhance protein kinase inhibitory activity.[1]

Another avenue of discovery has been in the field of agrochemicals. Researchers have designed and synthesized α-trifluorothioanisole derivatives containing phenylpyridine moieties to explore their potential as novel herbicides. This work is rooted in the knowledge that organosulfur compounds are prevalent in biologically active molecules and that specific structural motifs, like substituted phenylpyridines, are known to exhibit herbicidal properties.

II. Synthesis and Experimental Protocols

The synthesis of novel thioanisole derivatives typically involves multi-step reaction sequences. Below are detailed protocols for key synthetic methodologies and biological assays cited in the discovery of these compounds.

A. Synthesis of 4-amino-2-(thio)phenol Derivatives

General Procedure for the Synthesis of Sulfonamide Derivatives:

-

Starting Material Preparation: To a solution of the appropriate aminothiophenol in a suitable solvent (e.g., pyridine or dichloromethane), an equimolar amount of the desired sulfonyl chloride is added dropwise at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then poured into ice-water and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure sulfonamide derivative.

B. Synthesis of α-Trifluorothioanisole Derivatives with Phenylpyridine Moieties

General Procedure for the Synthesis of Compounds 5a–5f:

-

Reaction Setup: A mixture of substituted phenylpyridines (3a–3f, 2 mmol), N,N-dimethylformamide (10 mL), and sodium hydride (3 mmol, 0.12 g) is stirred at 20 °C for 30 minutes under a nitrogen atmosphere.

-

Addition of Alkylating Agent: 4-(Trifluoromethyl)thiobenzyl bromide (2.4 mmol) is then added to the mixture.

-

Reaction Conditions: The reaction is stirred for 8 hours at 60 °C.

-

Extraction and Purification: The mixture is extracted three times with ethyl acetate (30 mL each). The combined organic layers are washed with brine and then concentrated. The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:15 v/v) as the eluent to yield the final compounds 5a–5f.

C. In Vitro Angiogenesis Assays

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.

Protocol:

-

Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to polymerize at 37°C.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compound or vehicle control.

-

Incubation: The plate is incubated for a period of 4-18 hours to allow for the formation of tube-like structures.

-

Analysis: The formation of tubes is observed and quantified under a microscope. The extent of tube formation is a measure of the pro- or anti-angiogenic potential of the test compound.

This ex vivo assay provides a more complex model of angiogenesis, incorporating the interactions of multiple cell types within a tissue context.

Protocol:

-

Aorta Excision: The thoracic aorta is carefully excised from a rat and cleaned of surrounding connective tissue.

-

Ring Preparation: The aorta is cut into small rings (1-2 mm in thickness).

-

Embedding: The aortic rings are embedded in a collagen gel matrix in a culture plate.

-

Treatment: The rings are cultured in the presence of the test compound or vehicle control.

-

Observation: The outgrowth of microvessels from the aortic rings is monitored and quantified over several days.

III. Biological Activity and Quantitative Data

Novel thioanisole derivatives have demonstrated significant biological activity in various assays. The quantitative data for key compounds are summarized below for comparative analysis.

A. Kinase Inhibitory Activity of 4-amino-2-(thio)phenol Derivatives

| Compound | Target Kinase | IC50 (µM) |

| 5i | Protein Kinase B/AKT | 1.26 |

| 5i | ABL Tyrosine Kinase | 1.50 |

Table 1: Inhibitory concentration (IC50) values of compound 5i against AKT and ABL kinases.[1]

B. Herbicidal Activity of α-Trifluorothioanisole Derivatives

| Compound | Weed Species | Concentration | Inhibitory Activity (%) |

| 5a | Amaranthus retroflexus | 37.5 g a.i./hm² | >85 |

| 5a | Abutilon theophrasti | 37.5 g a.i./hm² | >85 |

| 5a | Eclipta prostrata | 37.5 g a.i./hm² | >85 |

Table 2: Herbicidal activity of compound 5a against various broadleaf weeds.

IV. Signaling Pathways and Logical Relationships

The biological effects of novel thioanisole derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

A. AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Inhibition of the AKT signaling pathway by a 4-amino-2-(thio)phenol derivative.

B. BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).

Caption: Inhibition of the BCR-ABL signaling pathway by a 4-amino-2-(thio)phenol derivative.

C. Experimental Workflow for Thioanisole Derivative Discovery

The discovery and development of novel thioanisole derivatives follow a structured workflow from initial design to biological evaluation.

Caption: A typical workflow for the discovery and development of novel thioanisole derivatives.

V. Conclusion

The exploration of novel thioanisole derivatives continues to be a fruitful area of research, yielding compounds with significant potential in both medicine and agriculture. The strategic incorporation of the thioanisole scaffold allows for the fine-tuning of molecular properties to achieve desired biological activities. The detailed synthetic protocols, quantitative biological data, and understanding of the underlying signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved therapeutic and agrochemical agents. Future work will likely focus on expanding the structural diversity of thioanisole libraries, elucidating detailed mechanisms of action, and optimizing lead compounds for clinical or commercial development.

References

Physicochemical Characteristics of Brominated Thioanisoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of brominated thioanisoles. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on providing clear, actionable data and methodologies.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of ortho-, meta-, and para-brominated thioanisoles, along with the parent compound, thioanisole, for comparative analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Thioanisole | C₇H₈S | 124.20 | Colorless liquid | -15[1][2] | 188[2] | 1.057 (at 20°C)[2] | 1.587[2] |

| 2-Bromothioanisole | C₇H₇BrS | 203.10 | Liquid | -24 | 145-146 (at 27 mmHg)[3] | 1.522 (at 25°C)[3] | 1.633[3] |

| 3-Bromothioanisole | C₇H₇BrS | 203.10 | Pale-Yellow Liquid | Not available | 124-125 (at 10 mmHg) | 1.51 (at 25°C) | 1.628 |

| 4-Bromothioanisole | C₇H₇BrS | 203.10 | White to light yellow solid | 38-40[4] | 128-130 (at 10 mmHg)[4] | Not available | Not available |

| Compound | logP | pKa |

| Thioanisole | 2.9 (at 25°C)[2] | Not available |

| 2-Bromothioanisole | Not available | Not available |

| 3-Bromothioanisole | Not available | Not available |

| 4-Bromothioanisole | Not available | Not available |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of brominated thioanisoles are crucial for reproducible research. The following sections outline established protocols.

Synthesis of 4-Bromothioanisole

This protocol is adapted from a patented industrial process for the selective synthesis of 4-bromothioanisole.[5][6][7]

Materials:

-

Thioanisole

-

Bromine

-

Iron(II) chloride (catalyst)

-

Water

-

Methanol

-

One-liter four-necked flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Liebig condenser

-

Filtration apparatus

Procedure:

-

Charge a one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel, and Liebig condenser with 124.2 g (1.00 mole) of thioanisole and 0.32 g (0.002 mole) of iron(II) chloride.

-

With stirring, add 160 g (1.0 mole) of bromine dropwise via the dropping funnel at a constant temperature of 50°C over 4 hours.

-

After the addition is complete, allow the reaction to proceed for an additional hour.

-

Upon completion, add 50 g of water to the reaction mixture and separate the organic layer to obtain crude 4-bromothioanisole.

-

To the crude product, add 200.0 g of methanol and slowly cool the mixture from 50°C to -5°C with stirring to induce crystallization.

-

Collect the crystalline precipitate by filtration.

-

Wash the obtained crystals with methanol cooled to -5°C and dry to yield highly pure 4-bromothioanisole.

Synthesis of 3-Bromothioanisole

The following is a general method for the synthesis of 3-bromothioanisole from 3-bromophenylboronic acid.[8][9]

Materials:

-

3-Bromophenylboronic acid

-

Dimethyl disulfide

-

Di-tert-butyl peroxide (DTBP)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sealed tube

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a sealed tube, sequentially add 3-bromophenylboronic acid (1.0 mmol), dimethyl disulfide (2.0 mmol), di-tert-butyl peroxide (3.0 mmol), and acetonitrile (2.0 mL).

-

Stir the reaction mixture at 120°C in the air for 12 hours.

-

After the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with 5 mL of deionized water and extract with ethyl acetate (4 x 10 mL).

-

Combine the organic phases, wash with saturated saline (3 x 10 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent to obtain 3-bromothioanisole.

Characterization of Brominated Thioanisoles

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 500 MHz).

-

Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[10]

-

The chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz are reported to elucidate the structure.

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using an FT-IR spectrometer.[11][12]

-

Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl or KBr plates.

-

Characteristic absorption bands (in cm⁻¹) are identified to confirm the presence of functional groups. For brominated thioanisoles, key absorptions would include C-H stretching and bending frequencies for the aromatic ring and the methyl group, C-S stretching, and C-Br stretching frequencies.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of brominated thioanisoles.

Caption: General workflow for the synthesis of brominated thioanisoles.

Caption: Detailed workflow for the purification and characterization of brominated thioanisoles.

References

- 1. Thioanisole - Wikipedia [en.wikipedia.org]

- 2. Thioanisole CAS#: 100-68-5 [m.chemicalbook.com]

- 3. 2-Bromothioanisole 97 19614-16-5 [sigmaaldrich.com]

- 4. 4-Bromothioanisole 97 104-95-0 [sigmaaldrich.com]

- 5. US7041853B2 - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. CN1186319C - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]

- 8. 3-Bromothioanisole | 33733-73-2 [chemicalbook.com]

- 9. 3-Bromothioanisole synthesis - chemicalbook [chemicalbook.com]

- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2-(difluoromethoxy)thioanisole: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)thioanisole is a halogenated organofluorine compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a bromo-substituent, a difluoromethoxy group, and a thioether linkage, suggests a unique combination of lipophilicity, metabolic stability, and reactivity, making it an interesting scaffold for the development of novel bioactive molecules. This guide provides a comprehensive overview of the available safety information, handling procedures, and postulated synthetic and reactive pathways for this compound, based on data from closely related analogues.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard information from the structurally similar compound, 5-Bromo-2-(difluoromethoxy)anisole, is presented below as a primary reference for safety precautions.

Hazard Identification and Classification

Based on the data for 5-Bromo-2-(difluoromethoxy)anisole, the target compound is anticipated to have the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements and First Aid

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330: Rinse mouth. | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| P362: Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.

Storage and Incompatibility

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly sealed.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Physicochemical Properties

Specific experimental data for this compound is limited. The following table includes estimated properties.

| Property | Value |

| CAS Number | 1805527-96-1 |

| Molecular Formula | C₈H₇BrF₂OS |

| Molecular Weight | 269.11 g/mol |

| Appearance | (Not available) |

| Boiling Point | (Not available) |

| Melting Point | (Not available) |

| Density | (Not available) |

| Solubility | (Not available) |

Experimental Protocols (Proposed)

Due to the lack of specific published methods for the synthesis and reactions of this compound, the following protocols are proposed based on general and established organic synthesis methodologies.

Proposed Synthesis of this compound

A plausible two-step synthesis starting from commercially available 5-bromo-2-hydroxythiophenol is outlined below.

Methodological & Application

Application of Thioanisole Derivatives in Pharmaceuticals: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thioanisole derivatives in pharmaceuticals, with a focus on their therapeutic actions, mechanisms, and relevant experimental protocols. Thioanisole, a simple alkyl-aryl thioether, serves as a versatile scaffold in medicinal chemistry, leading to the development of drugs with diverse pharmacological activities.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs): The Case of Sulindac

A prominent example of a thioanisole derivative in clinical use is Sulindac , a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. Marketed under brand names such as Clinoril, Sulindac is utilized for the management of acute and chronic inflammatory conditions.[1][2][3][4]

Mechanism of Action

Sulindac is a prodrug that undergoes metabolic activation in the liver to its active sulfide metabolite, sulindac sulfide.[1][2] This active form exhibits both anti-inflammatory and analgesic properties through two primary mechanisms:

-

Cyclooxygenase (COX) Inhibition : Sulindac sulfide is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[5] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By inhibiting COX enzymes, sulindac sulfide reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[5][6]

-

COX-Independent Anticancer Activity : Emerging evidence suggests that sulindac also possesses anticancer properties that are independent of its COX-inhibitory function.[2][7] This activity is mediated through the binding of sulindac to the Retinoid X Receptor α (RXRα).[7] This interaction inhibits the activation of the PI3K/AKT signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.[7]

Data Presentation

The inhibitory activity of sulindac's active metabolite against COX enzymes and its binding affinity for RXRα are summarized in the table below.

| Compound | Target | IC50 / Ki Value | Assay Condition |

| Sulindac Sulfide | COX-1 | IC50: 1.9 µM[8] | In vitro enzyme assay |

| Ki: 1.02 µM | |||

| Sulindac Sulfide | COX-2 | IC50: 1.21 µM[8] | In vitro enzyme assay |

| Ki: 10.43 µM | |||

| Sulindac | RXRα | IC50: 80 µM[7] | Ligand binding assay |

Signaling Pathway Diagrams

The dual mechanisms of action of Sulindac are depicted in the following signaling pathway diagrams.

Experimental Protocols

This protocol is adapted from standard fluorometric or LC-MS/MS-based COX inhibitor screening assays.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Sulindac sulfide (test inhibitor)

-

DMSO (vehicle)

-

Stannous chloride or other quenching solution

-

Microplate reader or LC-MS/MS system

Procedure:

-

Prepare a solution of the COX enzyme in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme solution to each well.

-

Add various concentrations of sulindac sulfide (dissolved in DMSO) to the wells. For the control, add DMSO alone.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 2-10 minutes).

-

Stop the reaction by adding a quenching solution.

-

Quantify the product (e.g., Prostaglandin E2) using a suitable detection method (fluorometry or LC-MS/MS).

-

Calculate the percentage of inhibition for each concentration of sulindac sulfide and determine the IC50 value.

This protocol is used to assess the cytotoxic effects of sulindac on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HT-29, SW480)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sulindac

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of sulindac (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the control and determine the IC50 value.

Proton Pump Inhibitors (PPIs)

Proton pump inhibitors are a class of drugs that profoundly reduce gastric acid production. While their core structure, a 2-pyridylmethylsulfinylbenzimidazole, is not directly derived from thioanisole, the synthesis of these drugs involves the formation of a thioether intermediate which is subsequently oxidized to the active sulfoxide. This structural similarity and synthetic relationship are noteworthy for researchers in thioether chemistry.

The mechanism of action of PPIs involves their accumulation in the acidic environment of the stomach's parietal cells, where they are converted to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function.

Antifungal Agents: An Area for Future Exploration

While various sulfur-containing heterocyclic compounds, such as thiazoles and thiosemicarbazones, have demonstrated significant antifungal activity, there is a notable lack of specific antifungal agents in the literature that are explicitly classified as direct derivatives of thioanisole (methyl phenyl sulfide).[5] The development of thioanisole-based compounds as antifungal agents represents a potential area for future research and drug discovery. The inherent lipophilicity and the potential for diverse functionalization of the thioanisole scaffold could be leveraged to design novel antifungal candidates.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a potential antifungal compound.

Materials:

-

Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium (or other suitable broth)

-